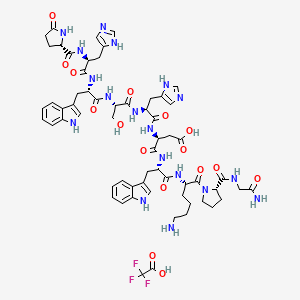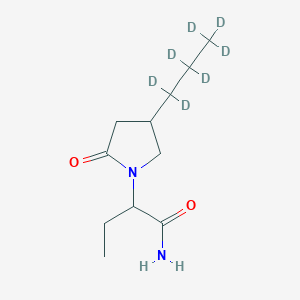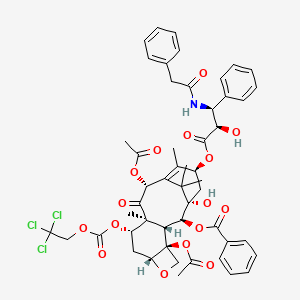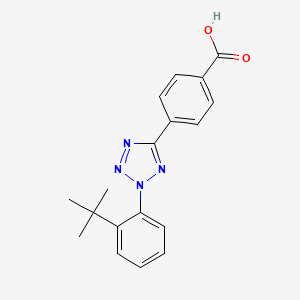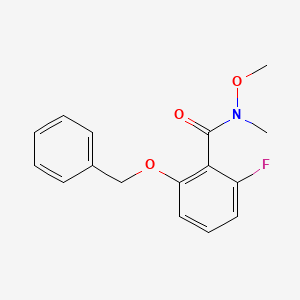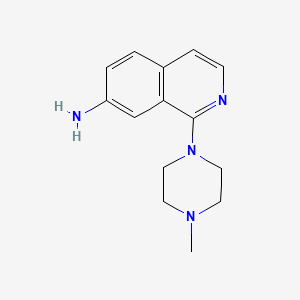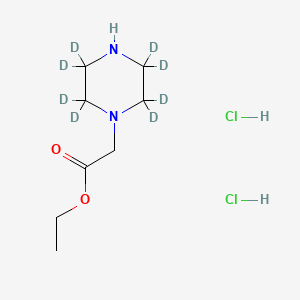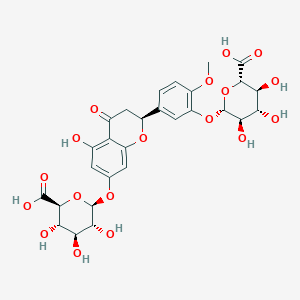
(S)-Hesperetin 3',7-Diglucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Hesperetin 3’,7-Diglucuronide is a flavonoid glucuronide derived from hesperetin, a naturally occurring flavonoid found in citrus fruits. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties. It is a significant metabolite in the human body, formed through the glucuronidation of hesperetin, which enhances its solubility and facilitates its excretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hesperetin 3’,7-Diglucuronide typically involves the glucuronidation of hesperetin. This process can be achieved enzymatically using uridine diphosphate glucuronosyltransferase (UGT) enzymes. The reaction conditions often include a buffered solution at a pH optimal for the enzyme activity, typically around pH 7.4, and a temperature of 37°C. The reaction is usually carried out for several hours to ensure complete conversion of hesperetin to its diglucuronide form.
Industrial Production Methods
Industrial production of (S)-Hesperetin 3’,7-Diglucuronide may involve microbial fermentation or the use of recombinant UGT enzymes in bioreactors. These methods allow for the large-scale production of the compound with high purity and yield. The fermentation process involves the use of genetically engineered microorganisms that express the UGT enzymes, while the bioreactor method uses isolated enzymes in a controlled environment to catalyze the glucuronidation reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Hesperetin 3’,7-Diglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Although less common, reduction can convert the compound back to its aglycone form, hesperetin.
Substitution: This reaction can occur at the hydroxyl groups, leading to the formation of different glucuronide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like glucuronic acid derivatives are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted glucuronide derivatives, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
(S)-Hesperetin 3’,7-Diglucuronide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of flavonoid metabolism and glucuronidation pathways.
Biology: The compound is studied for its role in cellular processes, including its antioxidant and anti-inflammatory effects.
Medicine: Research focuses on its potential therapeutic benefits in preventing and treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of functional foods, dietary supplements, and pharmaceuticals due to its health-promoting properties.
Wirkmechanismus
The mechanism of action of (S)-Hesperetin 3’,7-Diglucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anti-carcinogenic Properties: It induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diosmetin 3’,7-Diglucuronide
- Quercetin 3’,7-Diglucuronide
- Myricetin 3’,7-Diglucuronide
Uniqueness
(S)-Hesperetin 3’,7-Diglucuronide is unique due to its specific glucuronidation pattern, which influences its solubility, bioavailability, and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties and therapeutic effects, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C28H30O18 |
|---|---|
Molekulargewicht |
654.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(2S)-2-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-6,13,17-24,27-29,31-36H,7H2,1H3,(H,37,38)(H,39,40)/t13-,17-,18-,19-,20-,21+,22+,23-,24-,27+,28+/m0/s1 |
InChI-Schlüssel |
DRQALSJOSDMKCR-BCZINWRTSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)
